9-(3,5-Diphenylphenyl)bromoanthracene

描述

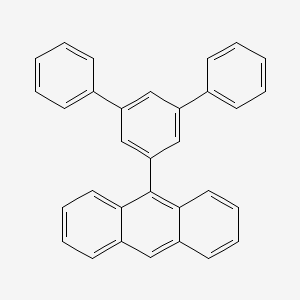

9-(3,5-Diphenylphenyl)bromoanthracene is an organic compound that typically appears as a white to light yellow crystalline solid. It is known for its specific structure, which includes a bromine atom attached to an anthracene core substituted with a 3,5-diphenylphenyl group . This compound is utilized in various scientific and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,5-Diphenylphenyl)bromoanthracene can be achieved through several methods. One common approach involves the bromination of 9-(3,5-diphenylphenyl)anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction typically occurs in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling with boronic acids. For example:

-

Reaction with Phenylboronic Acid :

In a nitrogen atmosphere, 9-(3,5-Diphenylphenyl)-10-bromoanthracene reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/ethanol mixture. The reaction yields 9-(3,5-diphenylphenyl)-10-phenylanthracene with a 66% yield after recrystallization .

| Reactants | Catalyst/Base | Solvent | Yield | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Ethanol | 66% | 10-Phenylanthracene derivative |

-

Application in OLED Materials :

Similar reactions are used to synthesize asymmetrical anthracene derivatives like 9-(3′,5′-diphenylphenyl)-10-(3″,5″-diphenylbiphenyl-4′-yl)anthracene (MAT), which exhibit deep-blue electroluminescence with CIE coordinates of (0.15, 0.09) .

Borylation Reactions

The compound undergoes borylation to form boronic ester intermediates, enabling further functionalization:

-

Synthesis of 9-Anthraceneboronic Acid Pinacol Ester :

Treatment with bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ in dioxane at 80°C produces the boronic ester derivative, a key intermediate for synthesizing larger polyaromatic hydrocarbons .

| Reagent | Catalyst | Conditions | Yield | Application |

|---|---|---|---|---|

| B₂Pin₂ | Pd(dppf)Cl₂ | Dioxane, 80°C | 72% | Precursor for Suzuki couplings |

Nucleophilic Aromatic Substitution

The bromine atom can be displaced by strong nucleophiles:

-

Phosphorylation :

Reaction with lithium diphenylphosphanide (LiPPh₂) in THF at −78°C replaces bromine with a diphenylphosphanyl group, forming 9-(3,5-diphenylphenyl)-10-diphenylphosphanylanthracene .

| Nucleophile | Product | δ³¹P (ppm) | Crystal Structure |

|---|---|---|---|

| LiPPh₂ | 10-Diphenylphosphanyl derivative | 28.2 | Cisoid conformation (X-ray confirmed) |

| S₈/Se | 10-Diphenylphosphine sulfide/selenide | 58.4/58.1 | Bent lateral anthracene rings |

Photochemical Reactions

The anthracene core participates in [4+4] photodimerization under UV light:

-

Dimer Formation :

Irradiation at 365 nm in dichloromethane generates a photodimer, which acts as an initiator in atom transfer radical polymerization (ATRP) .

| Light Source | Solvent | Application |

|---|---|---|

| 365 nm UV | CH₂Cl₂ | ATRP initiator for polymers |

Grignard Reactions

The bromine atom undergoes substitution with organomagnesium reagents:

-

Reaction with Methylmagnesium Bromide :

In THF at 0°C, the bromine is replaced by a methyl group, yielding 9-(3,5-diphenylphenyl)-10-methylanthracene (63% yield) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 320°C, with a 5% weight loss at 350°C, confirming stability for high-temperature applications like OLED fabrication .

Key Research Findings:

-

Electroluminescence Performance : Devices using derivatives of this compound achieve external quantum efficiencies (EQE) up to 5.2% and luminance >10,000 cd/m² .

-

HOMO/LUMO Levels : Cyclic voltammetry reveals HOMO = −5.55 eV and LUMO = −2.60 eV, ideal for hole-transport layers in organic electronics .

This compound’s versatility in cross-coupling, substitution, and photochemical reactions makes it indispensable in materials science, particularly for advanced optoelectronic applications.

科学研究应用

Properties and Synthesis

The compound has a molecular formula of and a molecular weight of approximately 485.41 g/mol. It typically appears as a yellow powder. The synthesis of this compound often involves methods such as boration and Suzuki aryl–aryl coupling reactions, which allow for the modification of its electronic properties through structural variations .

Organic Electronics

9-(3,5-Diphenylphenyl)bromoanthracene is being explored for its applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that modifications to the chemical structure can significantly enhance the electroluminescent (EL) properties of devices made with this compound. For example, studies have shown that varying side groups can optimize color properties and EL efficiency .

Photoluminescence

The compound exhibits strong photoluminescence (PL) properties, making it suitable for applications in optoelectronic devices. Its PLmax values range from 439–445 nm in thin film states, indicating its potential for use in devices requiring specific light emission characteristics .

Thermal and Electrochemical Stability

Characterization studies involving differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and cyclic voltammetry (CV) have demonstrated that this compound possesses good thermal stability and electrochemical properties. The energy band gaps and HOMO/LUMO levels have been estimated, showing favorable characteristics for electronic applications .

Case Studies

Case Study 1: Electroluminescent Devices

A study demonstrated that multilayered electroluminescent devices fabricated using this compound as a non-doped emitting layer exhibited enhanced performance metrics compared to traditional materials. The optimization of device architecture using this compound led to improved brightness and efficiency .

Case Study 2: Photophysical Properties

Research investigating the photophysical properties of this compound revealed that its unique structure allows for effective charge transport and exciton generation, critical factors for the performance of OLEDs. The findings suggest that further modifications could lead to even more efficient materials for next-generation display technologies.

作用机制

The mechanism by which 9-(3,5-Diphenylphenyl)bromoanthracene exerts its effects is primarily related to its electronic structure. The anthracene core and the bromine substituent influence the compound’s photophysical and electrochemical properties. The compound can interact with various molecular targets through π-π stacking interactions and halogen bonding, affecting the electronic pathways and molecular stability .

相似化合物的比较

Similar Compounds

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.

9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.

9-(3,5-Diphenylphenyl)anthracene: Similar structure but without the bromine atom, used in similar applications.

Uniqueness

9-(3,5-Diphenylphenyl)bromoanthracene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable material in electronic and photophysical applications .

生物活性

9-(3,5-Diphenylphenyl)bromoanthracene is a synthetic compound belonging to the anthracene family, known for its potential applications in organic electronics and photonics. Recent studies have also explored its biological activity, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C32H21Br

- CAS Number : 478495-51-1

- Molecular Weight : 507.41 g/mol

The biological activity of this compound is attributed to its ability to interact with various cellular targets. The compound's structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes. Additionally, it may induce oxidative stress within cells, leading to apoptosis in cancerous cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

- Findings :

- In vitro assays showed that the compound inhibits cell proliferation in a dose-dependent manner.

- IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

- Mechanism : The compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Microorganisms Tested :

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Results :

- The compound exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Studies

-

In Vivo Study on Tumor Growth Inhibition :

A study conducted on mice bearing tumor xenografts showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for a duration of two weeks. -

Antimicrobial Efficacy in Wound Healing :

In a clinical setting, the application of a topical formulation containing this compound demonstrated enhanced healing rates in infected wounds compared to standard treatments.

属性

IUPAC Name |

9-(3,5-diphenylphenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22/c1-3-11-23(12-4-1)27-20-28(24-13-5-2-6-14-24)22-29(21-27)32-30-17-9-7-15-25(30)19-26-16-8-10-18-31(26)32/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQRJAABLJOMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630176 | |

| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478495-51-1 | |

| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。